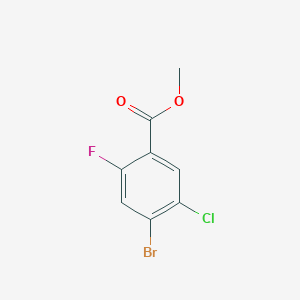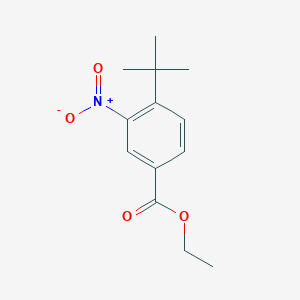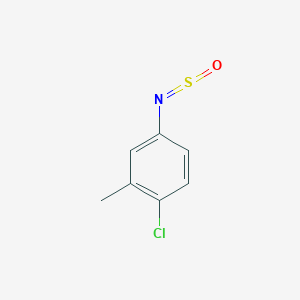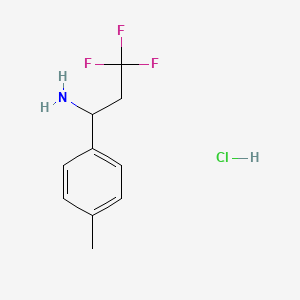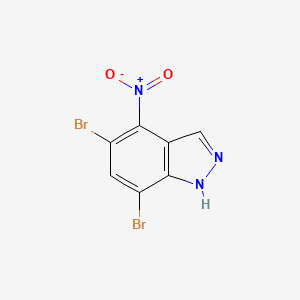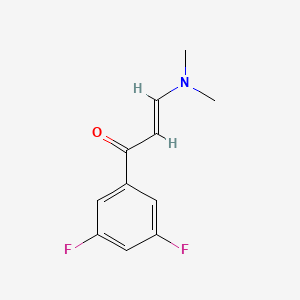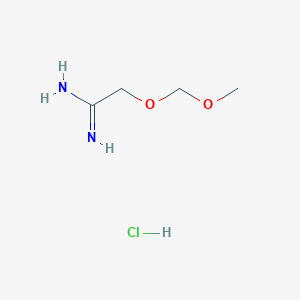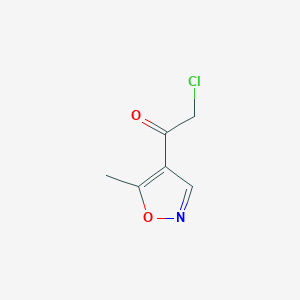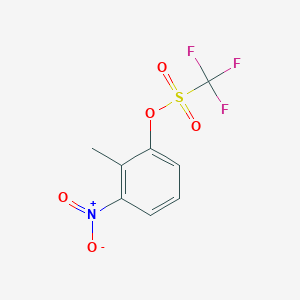
2-Methyl-3-nitrophenyl trifluoromethanesulphonate
Übersicht
Beschreibung
“2-Methyl-3-nitrophenyl trifluoromethanesulphonate” is a chemical compound with the CAS Number: 1446016-49-4 . Its molecular weight is 285.2 . The IUPAC name for this compound is 2-methyl-3-nitrophenyl trifluoromethanesulfonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F3NO5S/c1-5-6 (12 (13)14)3-2-4-7 (5)17-18 (15,16)8 (9,10)11/h2-4H,1H3 .Wissenschaftliche Forschungsanwendungen
2-Methyl-3-nitrophenyl trifluoromethanesulphonate has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. This compound has also been used in the synthesis of organic compounds, such as amides, esters, and carboxylic acids. In addition, this compound has been used in the study of enzyme kinetics and in the synthesis of metal-organic frameworks.
Wirkmechanismus
Target of Action
It is known to be a potent methylating agent , which suggests that it could interact with a wide range of biological molecules, including proteins, nucleic acids, and small organic compounds.
Mode of Action
As a methylating agent, 2-Methyl-3-nitrophenyl trifluoromethanesulphonate can donate a methyl group to its target molecules . This methylation can alter the properties of the target molecule, potentially affecting its function, stability, or interactions with other molecules.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it methylates . Methylation can have a wide range of effects, from altering protein function to regulating gene expression. Therefore, the results of this compound’s action could be diverse and context-dependent.
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of this compound . For example, the pH and temperature of the environment could affect the compound’s stability and reactivity. Additionally, the presence of other molecules could influence its efficacy by competing for the same targets.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3-nitrophenyl trifluoromethanesulphonate is a useful reagent for organic synthesis due to its unique properties. It is a strong acid that can be used to catalyze the formation of various compounds. In addition, this compound is relatively stable and has a low vapor pressure, which makes it ideal for lab experiments. However, this compound is highly toxic and should be handled with care. In addition, it is corrosive and should be stored in a cool, dry place.
Zukünftige Richtungen
There are a number of potential future directions for 2-Methyl-3-nitrophenyl trifluoromethanesulphonate. It could be used in the development of new pharmaceuticals, agrochemicals, and polymers. In addition, it could be used to study enzyme kinetics and to synthesize metal-organic frameworks. It could also be used to study the biochemical and physiological effects of various compounds, such as leukotrienes and other pro-inflammatory molecules. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methyl-3-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO5S/c1-5-6(12(13)14)3-2-4-7(5)17-18(15,16)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCNISMYHCNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate](/img/structure/B1430354.png)
![Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1430356.png)
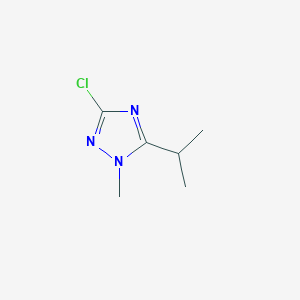
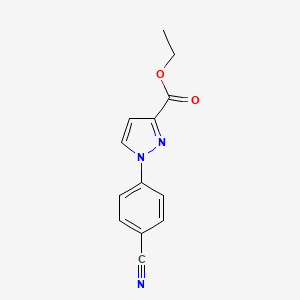
![7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1430361.png)
